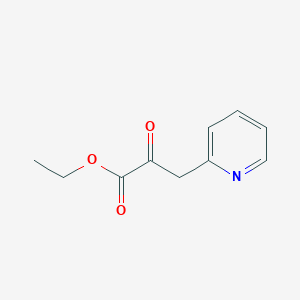

Ethyl 2-oxo-3-pyridin-2-ylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-oxo-3-pyridin-2-ylpropanoate: is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/molethyl picolinoylacetate and is characterized by its pyridine ring structure attached to an ethyl ester group. This compound is primarily used in organic synthesis and various industrial applications.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with ethyl acetoacetate and 2-pyridinecarboxaldehyde .

Reaction Conditions: The reaction involves a Knoevenagel condensation, where the aldehyde reacts with the ethyl acetoacetate in the presence of a base such as piperidine or triethylamine .

Purification: The product is then purified through techniques such as recrystallization or column chromatography.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is produced in batches using large-scale reactors.

Continuous Flow: Some manufacturers may employ continuous flow chemistry to enhance production efficiency and control reaction parameters more precisely.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form pyridine-2-carboxylic acid .

Reduction: Reduction reactions can convert the compound into ethyl 2-hydroxy-3-pyridin-2-ylpropanoate .

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as ammonia or alkyl halides are employed, often in the presence of a base.

Major Products Formed:

Oxidation: Pyridine-2-carboxylic acid

Reduction: Ethyl 2-hydroxy-3-pyridin-2-ylpropanoate

Substitution: Various ester derivatives

Scientific Research Applications

Chemistry: Ethyl 2-oxo-3-pyridin-2-ylpropanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound serves as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of drugs targeting various diseases, including cancer and neurological disorders. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-oxo-3-pyridin-2-ylpropanoate exerts its effects depends on its specific application. For instance, in drug development, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The pathways involved can vary widely based on the biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

Ethyl 3-oxo-3-pyridin-2-ylpropanoate

Ethyl 2-oxo-3-pyridin-3-ylpropanoate

Ethyl 2-oxo-3-pyridin-4-ylpropanoate

Uniqueness: Ethyl 2-oxo-3-pyridin-2-ylpropanoate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Biological Activity

Ethyl 2-oxo-3-pyridin-2-ylpropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H11NO3 and features a pyridine ring, an ester group, and a ketone functionality. These structural components contribute to its reactivity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. It can modulate enzymatic activity through:

- Binding Interactions : The compound can form hydrogen bonds and hydrophobic interactions with active sites of enzymes or receptors.

- Enzymatic Modulation : It may inhibit or activate certain enzymatic pathways, influencing metabolic processes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against a range of pathogens.

- Anti-inflammatory Effects : It has been observed to reduce inflammation in cellular models, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary research indicates it may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.

In Vitro Studies

A series of in vitro studies have evaluated the effects of this compound on various cell lines:

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Study A | HeLa | Reduced cell viability | Induction of apoptosis |

| Study B | RAW 264.7 | Decreased NO production | Inhibition of iNOS expression |

| Study C | PC12 | Increased cell survival | Activation of neurotrophic factors |

Case Studies

-

Case Study on Antimicrobial Activity :

- A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effectiveness comparable to standard antibiotics.

-

Case Study on Neuroprotection :

- In a model of oxidative stress induced by hydrogen peroxide, treatment with the compound resulted in a marked reduction in cell death among PC12 cells, suggesting its potential as a neuroprotective agent.

Applications in Drug Development

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives are being explored for their therapeutic potential in treating conditions such as:

- Neurological disorders (e.g., Alzheimer's disease)

- Inflammatory diseases (e.g., rheumatoid arthritis)

Properties

CAS No. |

75696-13-8 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

ethyl 2-oxo-3-pyridin-2-ylpropanoate |

InChI |

InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)7-8-5-3-4-6-11-8/h3-6H,2,7H2,1H3 |

InChI Key |

RUDKNKYELWRKKA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)CC1=CC=CC=N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.